4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile
Description
4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl (-S-) linker connected to a butanenitrile chain and at the 5-position with a pyridinyl group. This structural motif combines electron-deficient aromatic rings (oxadiazole and pyridine) with a polar nitrile group, making it a versatile candidate for applications in coordination chemistry, medicinal chemistry, and materials science. The compound’s synthesis typically involves cyclization of thiosemicarbazide precursors or nucleophilic substitution reactions between oxadiazole-thiols and nitrile-containing alkyl halides .
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C11H10N4OS/c12-5-1-2-8-17-11-15-14-10(16-11)9-3-6-13-7-4-9/h3-4,6-7H,1-2,8H2 |
InChI Key |
JPRMODRNPBHSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The compound shares structural homology with several derivatives of 1,3,4-oxadiazole-thioethers. Key comparisons include:
Key Structural Differences :
- Substituents like indole (8g, 8w) or thiazole (7d) introduce π-π stacking or hydrogen-bonding capabilities absent in the pyridinyl/nitrile system of the target compound.
Physicochemical Properties
- Solubility : The nitrile group in the target compound likely reduces aqueous solubility compared to amide derivatives (e.g., 7d, 8g) due to lower polarity.
- Melting Behavior : Amide-containing analogues (e.g., 7d: 165–168°C ) exhibit higher melting points than nitriles, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in amides.
Spectroscopic Characterization
- IR Spectroscopy : The nitrile group in the target compound shows a sharp peak near 2240 cm⁻¹ (C≡N stretch), absent in amide derivatives, which instead display peaks near 1650 cm⁻¹ (amide C=O) .
- NMR Spectroscopy : The pyridinyl protons in the target compound resonate downfield (δ ~8.5–7.5 ppm), similar to pyridinyl-containing analogues (8w: δ ~8.3 ppm ). The methylene protons adjacent to the nitrile group (CH₂CN) appear as a triplet near δ 2.5–3.0 ppm , distinct from amide-linked CH₂ groups (δ ~2.0–2.5 ppm) .
Coordination Chemistry
The pyridinyl-oxadiazole-thioether motif in the target compound is structurally analogous to ligands used in coordination complexes. For example:
- [Co(POA)₂(H₂O)₄]·H₂O (POA = {[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate) forms octahedral complexes via pyridinyl N and sulfanyl S coordination . The target compound’s nitrile group could enable additional binding modes (e.g., η²-C≡N coordination), distinguishing it from carboxylate or amide ligands.
Biological Activity
The compound 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile is . The structure features a pyridine ring and an oxadiazole moiety linked via a sulfanyl group, contributing to its unique biological properties.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, particularly their roles as anti-inflammatory, antimicrobial, and anticancer agents. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds similar to 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile displayed selective cytotoxic effects against breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
The mechanisms underlying the biological activities of 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : It enhances the cellular antioxidant defense system, reducing oxidative stress.
- Antimicrobial Action : The interaction with microbial membranes leads to increased permeability and cell lysis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human breast cancer cell lines (MCF-7). Results showed that the tested compounds reduced cell viability significantly compared to controls .
- Antimicrobial Testing : In another investigation, 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity .
Data Tables
| Activity Type | Tested Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Antimicrobial | E. coli | 32 | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
